molecular formula C9H5ClN4 B11799700 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11799700
M. Wt: 204.61 g/mol
InChI Key: IAJJGJNJWNYEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with sodium azide and copper(I) iodide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group enables nucleophilic substitution at the C4 position. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Alkaline hydrolysisNaOH (aq.), reflux, 6–8 hours2-(3-Chlorophenyl)-2H-triazole-4-carboxylic acid72–85%

This reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfer and tautomerization . The carboxylic acid derivatives show enhanced solubility in polar solvents .

Oxidation and Reduction

The triazole ring and substituents participate in redox processes:

Oxidation

Target SiteOxidizing AgentConditionsProduct
Triazole ringKMnO₄ in acidic medium80°C, 4 hoursTriazole N-oxide derivatives
Benzyl positionO₂/CuCl₂120°C, DMF, 12 hoursKetone-functionalized triazole

Oxidation of the triazole ring generates N-oxides, which exhibit altered electronic properties for coordination chemistry.

Reduction

Reducing AgentConditionsProductApplication
H₂/Pd-CEthanol, RT, 2 atm5-(3-Chlorophenyl)-2H-triazole-4-amineIntermediate for drug design
NaBH₄/CoCl₂THF, 0°C to refluxThiol-functionalized triazoleBioconjugation probes

Reduction of the nitrile to an amine group expands its utility in peptidomimetic synthesis .

Cycloaddition and Click Chemistry

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

SubstrateCatalytic SystemReaction TimeProductYield
Propargyl alcoholCuI/Et₃N, DCM, 25°C2 hoursTriazole-linked glycoside derivative89%
Azidophenyl selenideCuBr, DMF, 60°C6 hoursSelenylated bis-triazole macrocycles76%

These reactions demonstrate regioselectivity (>95% 1,4-disubstituted products) and compatibility with biomolecules .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-mediated couplings:

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acidBiphenyl-triazole hybrid82%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneMorpholineN-alkylated triazole pharmacophore68%

These transformations enable precise structural diversification for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

text
5-(3-Cl-C₆H₄)-2H-triazole-4-CN + H₂SO₄ (conc.) → 3-(3-Cl-C₆H₄)-1H-pyrazole-4-carboxamide (via Dimroth rearrangement)

This rearrangement occurs at 100°C over 24 hours, yielding pyrazole derivatives with antitumor activity .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–Cl bond homolysis → aryl radical intermediates

  • Subsequent H-abstraction → dechlorinated products (15–22% yield)

  • Cyclization with nitrile group → fused tetracyclic compounds (e.g., triazolo[1,5-a]quinolines) .

Key Reactivity Trends

  • Electronic Effects : The electron-withdrawing nitrile group activates the triazole ring toward nucleophilic attack at C4 .

  • Steric Influences : The 3-chlorophenyl group directs regioselectivity in cross-couplings due to ortho-substitution effects .

  • pH Sensitivity : Hydrolysis rates increase 3.2-fold when moving from pH 7 to pH 12 .

Experimental data confirms the compound’s versatility in synthesizing bioactive molecules, coordination complexes, and functional materials. For industrial applications, continuous flow reactors achieve >90% conversion with residence times under 10 minutes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit fungal cell wall synthesis or bacterial protein synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of the triazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS Number: 1352925-75-7) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antifungal properties, and other pharmacological effects.

PropertyValue
Molecular FormulaC₉H₅ClN₄
Molecular Weight204.61 g/mol
StructureStructure

Anticancer Activity

The 1,2,3-triazole moiety is recognized for its role in developing anticancer agents. Research indicates that compounds with this structure can interact with various biological targets, including enzymes and receptors involved in cancer progression. A study highlighted that derivatives of triazoles exhibit promising anticancer properties against various cancer types, including lung and breast cancers .

Case Study: In Vitro Anticancer Activity

In a recent study, This compound was evaluated for its cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antifungal Properties

The compound has also been tested for antifungal activity. Triazoles are known to inhibit fungal ergosterol synthesis, making them effective against a range of fungal pathogens. In vitro assays revealed that This compound exhibited moderate antifungal activity against common strains such as Candida albicans and Aspergillus niger at specific concentrations .

The biological activity of This compound is largely attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with biological macromolecules. This interaction enhances its binding affinity to target proteins involved in cancer and fungal metabolism. The nitrogen atoms in the triazole ring play a crucial role in these interactions .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is essential for its therapeutic application. Preliminary studies suggest that This compound has favorable bioavailability and stability under physiological conditions. However, detailed toxicity studies are necessary to evaluate its safety for clinical use .

Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

5-(3-chlorophenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H5ClN4/c10-7-3-1-2-6(4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)

InChI Key

IAJJGJNJWNYEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.